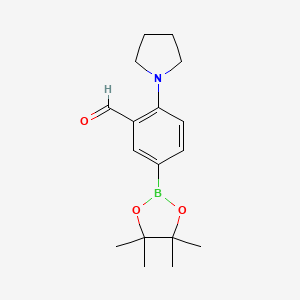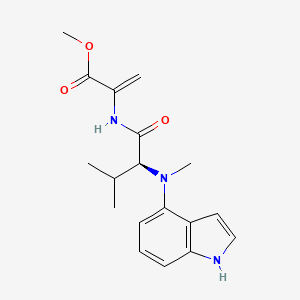
(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique combination of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-methoxybenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-1-amino-2-propanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol reaction under controlled temperature and pressure conditions.
Automated Purification: Employing automated purification systems to ensure high yield and purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals as an intermediate.
作用机制
The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
相似化合物的比较
Similar Compounds
(1R,2S)-1-Amino-1-phenylpropan-2-ol: Lacks the chloro and methoxy substituents.
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol: Lacks the chloro substituent.
(1R,2S)-1-Amino-1-(3-chlorophenyl)propan-2-ol: Lacks the methoxy substituent.
Uniqueness
Chloro and Methoxy Substituents: The presence of both chloro and methoxy groups on the aromatic ring imparts unique chemical and biological properties to (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI 键 |
PTQQMBJIYCKDMM-WKEGUHRASA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)N)O |
规范 SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



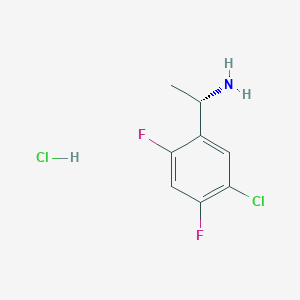
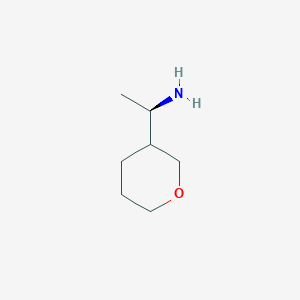
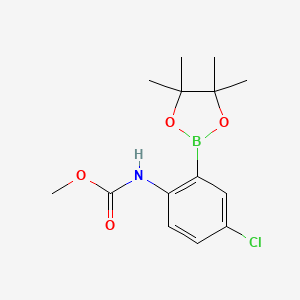
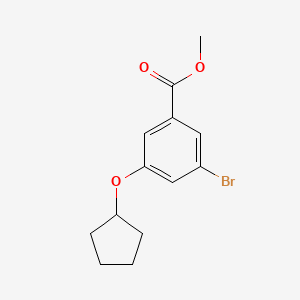
![5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
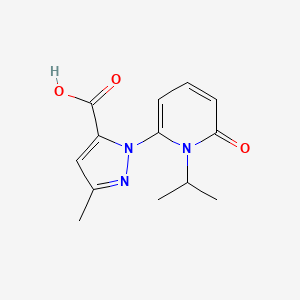
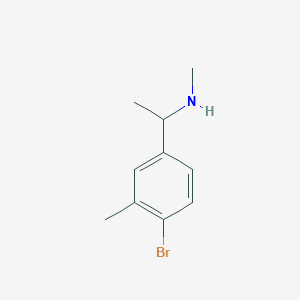
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
